molecular formula C9H6N2O B3277277 2-Aminobenzofuran-3-carbonitrile CAS No. 65715-23-3

2-Aminobenzofuran-3-carbonitrile

Cat. No.: B3277277
CAS No.: 65715-23-3
M. Wt: 158.16 g/mol
InChI Key: KWXRZPAKTZJXNV-UHFFFAOYSA-N
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Description

2-Aminobenzofuran-3-carbonitrile is a heterocyclic compound that features a benzofuran ring with an amino group at the second position and a nitrile group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzofuran-3-carbonitrile can be achieved through several methods. One notable method involves the electrochemical oxidation of 4,4′-biphenol in the presence of CH-acid compounds such as malononitrile, methyl cyanoacetate, and ethyl cyanoacetate. This reaction is carried out under controlled potential or current density conditions, resulting in high yield and atom economy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and electrochemical synthesis are likely to be employed due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups depending on the reaction conditions .

Scientific Research Applications

2-Aminobenzofuran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminobenzofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding to biological targets. For instance, the compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Aminobenzofuran-3-carboxylate
  • 2-Aminobenzofuran-3-carbaldehyde
  • 2-Aminobenzofuran-3-carboxamide

Comparison: 2-Aminobenzofuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitrile group can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-1-benzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXRZPAKTZJXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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